

# An In-depth Technical Guide to Fosgonimeton's Active Metabolite, Fosgo-AM

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosgonimeton sodium*

Cat. No.: *B10860400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Fosgonimeton (ATH-1017) is a novel, small-molecule prodrug designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Following administration, fosgonimeton is converted to its active metabolite, fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier to exert its neurotrophic and neuroprotective effects. This technical guide provides a comprehensive overview of the preclinical and clinical data available for fosgo-AM, with a focus on its mechanism of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

## Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by progressive neuronal loss and synaptic dysfunction. The HGF/MET signaling pathway is a critical neurotrophic system that plays a vital role in neuronal survival, growth, and plasticity.<sup>[1]</sup> <sup>[2]</sup> Impairment of this pathway has been implicated in the pathophysiology of neurodegeneration. Fosgonimeton and its active metabolite, fosgo-AM, represent a therapeutic strategy aimed at restoring and enhancing HGF/MET signaling to combat the multifaceted nature of neurodegenerative conditions.<sup>[1]</sup> Preclinical studies have demonstrated the potential of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and

synaptogenesis, and improve cognitive function in animal models of dementia.[1][3] This guide synthesizes the available technical data to provide a detailed resource for the scientific community.

## Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgo-AM acts as a positive modulator of the HGF/MET receptor system. It enhances the activation of the MET receptor by its ligand, HGF, leading to the stimulation of downstream signaling cascades that are crucial for neuronal health.

### HGF/MET Signaling Cascade

The binding of HGF to the MET receptor tyrosine kinase induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated by this process include:

- PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).[3][4]
- RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and plasticity.[3][4]

The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.[1][3]



[Click to download full resolution via product page](#)**Caption:** HGF/MET Signaling Pathway Enhanced by Fosgo-AM.

## Preclinical Data

A substantial body of preclinical evidence supports the neuroprotective and neurotrophic effects of fosgo-AM in a variety of in vitro and in vivo models of neurodegeneration.

### In Vitro Studies

Fosgo-AM has demonstrated significant neuroprotective effects in primary rat cortical neurons subjected to various toxic insults, including amyloid-beta (A $\beta$ ) toxicity, oxidative stress, and mitochondrial dysfunction.[\[3\]](#)[\[5\]](#)

| Experimental Model                        | Endpoint                         | Result with Fosgo-AM Treatment                         | Reference           |
|-------------------------------------------|----------------------------------|--------------------------------------------------------|---------------------|
| Amyloid-Beta (A $\beta_{1-42}$ ) Toxicity | Neuronal Survival                | Increased survival                                     | <a href="#">[3]</a> |
| Neurite Network Protection                | Protected neurite networks       | <a href="#">[3]</a>                                    |                     |
| Tau Hyperphosphorylation                  | Reduced tau hyperphosphorylation | <a href="#">[3]</a>                                    |                     |
| Oxidative Stress (MitoSox)                | Mitochondrial ROS                | Significant decrease in mitochondrial oxidative stress | <a href="#">[5]</a> |
| Mitochondrial Dysfunction                 | Cytochrome c Release             | Significant decrease in cytochrome c release           | <a href="#">[5]</a> |

Treatment of primary hippocampal neurons with fosgo-AM has been shown to enhance synaptogenesis.[\[2\]](#)

| Endpoint          | Result with Fosgo-AM Treatment                       | Reference           |
|-------------------|------------------------------------------------------|---------------------|
| Synaptic Count    | Increased number of synapses                         | <a href="#">[2]</a> |
| Synaptic Strength | Increased relative abundance of presynaptic vesicles | <a href="#">[2]</a> |

## In Vivo Studies

Fosgo-AM and its prodrug, fosgonimeton, have been evaluated in several animal models of cognitive impairment, demonstrating procognitive effects.

| Experimental Model                                  | Animal Model | Endpoint                                    | Result with Fosgonimeton/ Fosgo-AM Treatment | Reference                               |
|-----------------------------------------------------|--------------|---------------------------------------------|----------------------------------------------|-----------------------------------------|
| Amyloid-Beta (A $\beta$ <sub>25–35</sub> ) Toxicity | Rat          | Cognitive Function (Passive Avoidance Test) | Significantly rescued cognitive function     | <a href="#">[3]</a>                     |
| Scopolamine-Induced Amnesia                         | Rat          | Cognitive Deficits                          | Rescued cognitive deficits                   | <a href="#">[1]</a>                     |
| LPS-Induced Neuroinflammation                       | Mouse        | Cognitive Impairment (T-maze)               | Prevented cognitive deficits                 | <a href="#">[6]</a> <a href="#">[7]</a> |

## Clinical Data

Fosgonimeton has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and patients with neurodegenerative diseases.

## Phase 1 Clinical Trial (NCT03298672)

This study in healthy volunteers and patients with Alzheimer's disease demonstrated that fosgonimeton was safe and well-tolerated.[8][9]

| Study Population             | Dose                          | Key Findings                                                       | Reference |
|------------------------------|-------------------------------|--------------------------------------------------------------------|-----------|
| Healthy Young Males (SAD)    | 2, 6, 20, 40, 60, or 90 mg    | Safe and well-tolerated, dose-proportional PK                      | [8][9]    |
| Healthy Elderly (MAD)        | 20, 40, 60, or 80 mg (9 days) | Safe and well-tolerated, no accumulation                           | [8][9]    |
| Alzheimer's Disease Patients | 40 mg (9 days)                | Significant effect toward ERP P300 latency normalization (p=0.027) | [8]       |

## Phase 2 ACT-AD Trial (NCT04491006)

This exploratory study in patients with mild-to-moderate Alzheimer's disease did not meet its primary endpoint in the overall population. However, a pre-specified subgroup analysis of patients on fosgonimeton monotherapy (not taking acetylcholinesterase inhibitors) showed encouraging results.[10][11]

| Population           | Endpoint         | Result at 26 Weeks     | Reference |
|----------------------|------------------|------------------------|-----------|
| Monotherapy Subgroup | ERP P300 Latency | -28 millisecond change | [10]      |
| Monotherapy Subgroup | ADAS-Cog11       | -3.3-point change      | [10]      |

## Phase 2/3 LIFT-AD Trial (NCT04488419)

This trial in patients with mild-to-moderate Alzheimer's disease not on acetylcholinesterase inhibitors did not meet its primary endpoint of a statistically significant change in the Global Statistical Test (GST).[10]

| Endpoint                      | Result at 26 Weeks                                           | p-value | Reference            |
|-------------------------------|--------------------------------------------------------------|---------|----------------------|
| Global Statistical Test (GST) | -0.08 change favoring fosgonimeton                           | 0.70    | <a href="#">[10]</a> |
| ADAS-Cog11                    | -1.09 change (fosgonimeton) vs. -0.39 (placebo)              | 0.35    | <a href="#">[10]</a> |
| ADCS-ADL23                    | +0.65 improvement (fosgonimeton) vs. -0.02 decline (placebo) | 0.61    | <a href="#">[10]</a> |

## Phase 2 SHAPE Trial (NCT04831281)

This exploratory study in patients with Parkinson's disease dementia (PDD) and Dementia with Lewy Bodies (DLB) did not meet its primary endpoint. However, the 40 mg dose group showed a statistically significant improvement in ADAS-Cog13.[\[10\]](#)[\[12\]](#)[\[13\]](#)

| Dose Group | Endpoint   | Result at 26 Weeks                  | p-value | Reference                                 |
|------------|------------|-------------------------------------|---------|-------------------------------------------|
| 40 mg      | ADAS-Cog13 | -7.2 points improvement vs. placebo | 0.0321  | <a href="#">[12]</a> <a href="#">[13]</a> |

## Experimental Protocols

The following sections provide an overview of the methodologies used in the key preclinical experiments cited in this guide.

## In Vitro Experimental Workflows

[Click to download full resolution via product page](#)

**Caption:** General workflow for in vitro neuroprotection and neurotrophic assays.

Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.[14][15] The tissue is dissociated, and the cells are plated on coated culture plates. The neurons are maintained in a specialized neurobasal medium supplemented with growth factors to allow for maturation and the formation of neuronal networks.[14][15]

- Amyloid-Beta Toxicity Model: Mature primary cortical neurons are pre-treated with fosgo-AM for a short duration (e.g., 15 minutes) before being exposed to a solution containing A<sub>β</sub><sub>1-42</sub> oligomers for 24 hours.[3]
- Oxidative Stress and Mitochondrial Dysfunction Models: Neurons are pre-treated with fosgo-AM and then challenged with agents that induce oxidative stress (e.g., hydrogen peroxide) or mitochondrial dysfunction.[5] Mitochondrial reactive oxygen species (ROS) can be measured

using fluorescent probes like MitoSox, and cytochrome c release can be assessed via immunocytochemistry.[\[5\]](#)

Following treatment with fosgo-AM, neuronal morphology is assessed. Neurite outgrowth can be quantified by measuring the total length of neurites per neuron.[\[2\]](#) Synaptogenesis is evaluated by immunostaining for pre- and post-synaptic protein markers and quantifying the number and strength of synapses.[\[2\]](#)[\[16\]](#)

## In Vivo Experimental Workflows



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. athira.com [athira.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Positive Modulator of HGF/MET, Fosgonimeton, in Healthy Volunteers and Subjects with Alzheimer's Disease: Randomized, Placebo-Controlled, Double-Blind, Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Athira Pharma Announces Topline Results from ACT-AD Phase 2 Proof of Concept Study of Fosgonimeton in Mild-to-Moderate Alzheimer's Disease | Athira Pharma [investors.athira.com]
- 12. Athira Pharma Announces Encouraging Results From SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia & Dementia With Lewy Bodies [drug-dev.com]
- 13. Athira Pharma Announces Encouraging Results from SHAPE Phase 2 Clinical Trial of Fosgonimeton for the Treatment of Parkinson's Disease Dementia and Dementia with Lewy Bodies | Athira Pharma [investors.athira.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fosgonimeton's Active Metabolite, Fosgo-AM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860400#fosgonimeton-s-active-metabolite-fosgo-am]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)